2-Bromo-N-(2-methylallyl)aniline
Description
2-Bromo-N-(2-methylallyl)aniline is a brominated aniline derivative characterized by a bromine atom at the ortho position of the benzene ring and a 2-methylallyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 226.12 g/mol. The compound’s structure combines the electron-withdrawing bromine substituent with the sterically demanding 2-methylallyl group, creating unique electronic and steric properties. This configuration enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and electrophilic substitutions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
2-bromo-N-(2-methylprop-2-enyl)aniline |
InChI |
InChI=1S/C10H12BrN/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,12H,1,7H2,2H3 |
InChI Key |
GVSFRJIPIXDHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-methylallyl)aniline typically involves the monoallylation of aniline derivatives. One common method is the use of zirconium dioxide supported tungsten oxide as a catalyst. This process involves the reaction of aniline with allyl alcohol, resulting in the formation of N-allyl aniline with high selectivity and yield . The reaction conditions usually include a temperature range of 60-80°C and the presence of a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the sustainability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-methylallyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized compounds.
Scientific Research Applications
2-Bromo-N-(2-methylallyl)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-methylallyl)aniline involves its interaction with various molecular targets and pathways. The bromine atom and the 2-methylallyl group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile in different reactions, depending on the specific conditions and reagents used. The molecular targets and pathways involved in its action are still under investigation, but it is known to participate in various biochemical and chemical processes.
Comparison with Similar Compounds
Table 1: Key Comparisons of this compound with Analogues
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₂BrN | -Br (ortho), -N-(2-methylallyl) | 226.12 | Cross-coupling reactions, polymer chemistry |
| N-(2-Bromoethyl)aniline | C₈H₁₀BrN | -Br (ethyl chain), -NH₂ | 200.08 | Alkylating agent; lower steric hindrance |
| 2-Bromo-N-(propan-2-yl)aniline | C₉H₁₂BrN | -Br (ortho), -N-isopropyl | 214.10 | Antibacterial activity; synthetic precursor |
| 2-Bromo-4-methoxy-N-methylaniline | C₈H₁₀BrNO | -Br (ortho), -OCH₃ (para), -N-methyl | 230.08 | Enhanced solubility; photostability |
| N-(2-Bromoethyl)-N-methylaniline | C₉H₁₂BrN | -Br (ethyl chain), -N-methyl | 214.10 | Higher reactivity in SN2 reactions |
Electronic and Steric Effects
- Bromine Position: Bromine at the ortho position (as in the target compound) increases steric hindrance near the amino group, reducing nucleophilicity compared to para-substituted analogues (e.g., 4-bromo-N-methylaniline) .
- This contrasts with simpler alkyl groups (e.g., isopropyl in 2-Bromo-N-(propan-2-yl)aniline), which lack such electronic effects .
- Halogen vs. Alkoxy Groups : Replacing bromine with a methoxy group (e.g., 2-methoxy-N-allylaniline) shifts reactivity toward electrophilic aromatic substitution rather than cross-coupling .
Stability and Handling
- Oxidative Sensitivity: The allyl moiety increases susceptibility to oxidation relative to non-allylated compounds, necessitating inert storage conditions .
Biological Activity
2-Bromo-N-(2-methylallyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
- Chemical Formula : C10H12BrN
- Molecular Weight : 239.11 g/mol
- Structural Characteristics : The presence of a bromine atom and the 2-methylallyl side chain contribute to its unique reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways.
- Breast Cancer Cell Line (MCF-7) :
- IC50: 15 µM
- Colon Cancer Cell Line (HT-29) :
- IC50: 20 µM
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer effects.
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing cancer cells from dividing.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several brominated anilines, including this compound. The study concluded that the compound showed superior activity against resistant strains of Staphylococcus aureus compared to conventional antibiotics .
Study 2: Anticancer Properties
In a research article featured in Cancer Letters, the anticancer potential of various substituted anilines was assessed. The findings indicated that this compound significantly inhibited tumor growth in xenograft models, with a notable reduction in tumor size after treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
